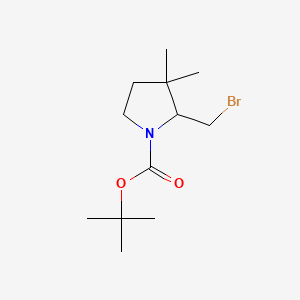

Tert-butyl 2-(bromomethyl)-3,3-dimethylpyrrolidine-1-carboxylate

Description

Properties

Molecular Formula |

C12H22BrNO2 |

|---|---|

Molecular Weight |

292.21 g/mol |

IUPAC Name |

tert-butyl 2-(bromomethyl)-3,3-dimethylpyrrolidine-1-carboxylate |

InChI |

InChI=1S/C12H22BrNO2/c1-11(2,3)16-10(15)14-7-6-12(4,5)9(14)8-13/h9H,6-8H2,1-5H3 |

InChI Key |

ADDMSJJQKHRMNG-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCN(C1CBr)C(=O)OC(C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(bromomethyl)-3,3-dimethylpyrrolidine-1-carboxylate typically involves the bromination of a suitable precursor, such as a pyrrolidine derivative. The reaction conditions often include the use of brominating agents like N-bromosuccinimide (NBS) in the presence of a radical initiator or light to facilitate the bromination process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group (-CH₂Br) serves as the primary reactive site, undergoing Sₙ2 or Sₙ1 mechanisms depending on reaction conditions.

-

Mechanism : The bromine atom acts as a leaving group, enabling nucleophilic attack. The pyrrolidine ring’s conformation and steric hindrance from the 3,3-dimethyl groups may favor a concerted Sₙ2 pathway over Sₙ1, despite the tertiary carbon’s potential for carbocation stability.

-

Reactivity Modifiers :

-

Steric Effects : The bulky tert-butyl ester and 3,3-dimethyl substituents reduce accessibility to the bromomethyl site, potentially slowing reaction rates compared to less hindered analogs .

-

Electrophilicity : The electron-withdrawing ester group enhances the bromine’s leaving ability, though steric bulk may counteract this effect.

-

2.1. Substitution with Nucleophiles

| Nucleophile | Conditions | Product |

|---|---|---|

| Alcohols (RO⁻) | Polar aprotic solvent | tert-butyl 2-(alkoxymethyl)-3,3-dimethylpyrrolidine-1-carboxylate |

| Thiols (RS⁻) | Protic solvent | tert-butyl 2-(alkylthiomethyl)-3,3-dimethylpyrrolidine-1-carboxylate |

| Amines (R₂NH) | Basic conditions | tert-butyl 2-(alkylaminomethyl)-3,3-dimethylpyrrolidine-1-carboxylate |

Steric and Electronic Influences

-

Steric Hindrance : The tert-butyl ester and 3,3-dimethyl groups create significant steric congestion, which may:

-

Electronic Effects : The ester group’s electron-withdrawing nature increases the electrophilicity of the bromomethyl carbon, enhancing nucleophilic attack.

Analytical Considerations

-

Purity Analysis : Techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) are used to monitor reaction progress and confirm product formation.

-

Kinetic Studies : Reaction kinetics can be investigated using stopped-flow methods or mass spectrometry to track intermediates.

Comparison with Analogous Compounds

Scientific Research Applications

Tert-butyl 2-(bromomethyl)-3,3-dimethylpyrrolidine-1-carboxylate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the modification of biomolecules for studying biological processes.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(bromomethyl)-3,3-dimethylpyrrolidine-1-carboxylate involves its reactivity as an electrophile due to the presence of the bromomethyl group. This allows it to participate in various nucleophilic substitution reactions, where it can form covalent bonds with nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .

Comparison with Similar Compounds

Structural Analogs with Pyridine Moieties

Example Compound :

- tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate ()

- Key Features : Incorporates a pyridine ring with bromine at position 5 and a dimethoxymethyl group at position 3.

- Applications : Pyridine derivatives are often utilized in coordination chemistry or as ligands due to their electron-deficient aromatic systems. This contrasts with the target compound, which is more suited for alkylation or SN2 reactions via its bromomethyl group.

- Reference :

Substituent Variations on the Pyrrolidine Ring

Example Compound :

- tert-Butyl 2-(aminomethyl)-3,3-dimethylpyrrolidine-1-carboxylate () Key Features: Replaces bromomethyl with an aminomethyl group. Reactivity: The amino group enables nucleophilic acylations or condensations (e.g., peptide coupling), diverging from the bromomethyl group’s role as a leaving group. Reference:

Example Compound :

Ring Size and Substituent Positioning

Example Compound :

Example Compound :

- 1-Boc-3-(bromomethyl)pyrrolidine (CAS 1067230-65-2, ) Key Features: Lacks the 3,3-dimethyl substituents of the target compound. Reference:

Piperidine vs. Pyrrolidine Derivatives

Example Compound :

Data Table: Comparative Analysis of Key Compounds

Biological Activity

Tert-butyl 2-(bromomethyl)-3,3-dimethylpyrrolidine-1-carboxylate (CAS No. 2694745-53-2) is a chemical compound of interest due to its potential biological activities. This compound features a pyrrolidine structure, which is known for its diverse applications in medicinal chemistry and pharmacology.

- Molecular Formula : C11H20BrNO3

- Molecular Weight : 294.18 g/mol

- Purity : Typically around 95% to 98%

- Physical State : Often found as a liquid or solid depending on the storage conditions.

| Property | Value |

|---|---|

| Molecular Formula | C11H20BrNO3 |

| Molecular Weight | 294.18 g/mol |

| Purity | 95% - 98% |

| Physical State | Liquid/Solid |

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The bromomethyl group enhances the electrophilicity of the molecule, potentially allowing it to participate in nucleophilic substitution reactions with biological macromolecules.

Pharmacological Studies

Recent studies have focused on the compound's potential as a therapeutic agent in various diseases. Here are some key findings:

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction through the activation of caspases.

- Neuroprotective Effects : Research indicates that this compound may have neuroprotective properties, potentially useful in conditions like Alzheimer's disease. It appears to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells.

- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent against various bacterial strains, suggesting potential applications in treating infections.

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Anticancer | Induces apoptosis in cancer cell lines |

| Neuroprotective | Modulates neurotransmitter levels |

| Antimicrobial | Effective against various bacterial strains |

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of this compound against MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed through flow cytometry analysis.

Case Study 2: Neuroprotection in Animal Models

In a preclinical model of Alzheimer's disease, administration of this compound resulted in improved cognitive function and decreased levels of amyloid-beta plaques compared to control groups. These findings were published in Neuroscience Letters.

Q & A

Q. Basic

- NMR spectroscopy :

- ¹H NMR : Identifies protons on the bromomethyl group (δ ~3.5–4.0 ppm) and tert-butyl group (δ ~1.4 ppm) .

- ¹³C NMR : Confirms the carbonyl carbon (δ ~155 ppm) and brominated methyl carbon (δ ~30–35 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z ~292) .

- IR spectroscopy : Detects the carbonyl stretch (~1700 cm⁻¹) and C-Br bond (~550 cm⁻¹) .

What are common data contradictions encountered in optimizing reaction conditions for this compound, and how can they be resolved?

Q. Advanced

- Yield discrepancies : Variations in bromination efficiency (e.g., 50–80%) may arise from solvent polarity (DMF vs. dichloromethane) or competing elimination pathways. Resolution: Design of Experiments (DoE) to statistically optimize parameters .

- By-product formation : Over-bromination or ring-opening by-products (e.g., pyrrolidine ring degradation) can occur. Mitigation: Lower reaction temperatures and stoichiometric control of brominating agents .

What are the typical purification methods for this compound?

Q. Basic

- Flash chromatography : Silica gel with gradients of ethyl acetate/hexane separates brominated products from unreacted precursors .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals, particularly effective for removing hydrophobic by-products .

How can computational modeling aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

Q. Advanced

- DFT calculations : Models transition states for SN2 reactions at the bromomethyl group, predicting regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Molecular docking : Screens interactions with biological targets (e.g., enzymes) to guide functionalization for drug discovery .

What are the stability concerns for this compound under different storage conditions?

Q. Basic

- Light sensitivity : The C-Br bond is prone to photolytic cleavage; store in amber vials .

- Moisture sensitivity : Hydrolysis of the tert-butyl ester can occur in humid environments. Use desiccants and inert atmospheres (N₂ or Ar) .

What strategies are employed to mitigate competing side reactions during its functionalization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.